molecular formula C8H11FN2O2 B13008647 tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate

Cat. No.: B13008647
M. Wt: 186.18 g/mol
InChI Key: NFGBAPKJNSATOM-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a carboxylate group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-fluoro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. Conditions typically involve the use of a base and an organic solvent.

    Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11FN2O2

Molecular Weight

186.18 g/mol

IUPAC Name

tert-butyl 4-fluoropyrazole-1-carboxylate

InChI

InChI=1S/C8H11FN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3

InChI Key

NFGBAPKJNSATOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)F

Origin of Product

United States

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